N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide
Description
N-{[3-(4-Chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide is a synthetic organic compound featuring a 1,3-oxazolidin heterocyclic core substituted with a 4-chlorobenzoyl group and an ethanediamide linker connected to a 2-chlorobenzyl moiety.
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4/c21-15-7-5-13(6-8-15)20(28)25-9-10-29-17(25)12-24-19(27)18(26)23-11-14-3-1-2-4-16(14)22/h1-8,17H,9-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXIBWQSVKDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide, also known by its CAS number 874805-13-7, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an oxazolidinone ring, a chlorobenzoyl group, and an ethylenediamide moiety. Its molecular formula is with a molecular weight of 454.9 g/mol. The structural features are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN3O4 |
| Molecular Weight | 454.9 g/mol |
| CAS Number | 874805-13-7 |
The mechanism of action for this compound involves several biochemical interactions:
- Inhibition of Protein Synthesis : The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics like linezolid.
- Enzyme Interaction : The chlorobenzoyl group may enhance binding affinity to specific enzymes, potentially inhibiting their activity and affecting various metabolic pathways.
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity studies have been conducted to evaluate the compound's effects on human cancer cell lines. Preliminary results indicate:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines.
Case Studies
Recent research has focused on the potential therapeutic applications of this compound in treating resistant bacterial infections.
- Study on Resistant Strains : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it significantly reduced bacterial load in infected animal models.
- Combination Therapy : Research has also explored its use in combination with other antibiotics to enhance efficacy against resistant strains. Synergistic effects were noted when combined with beta-lactam antibiotics.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazolidinone structures exhibit efficacy against resistant bacterial strains. The mechanism involves the formation of hydrogen bonds and hydrophobic interactions with bacterial ribosomes, which can inhibit protein synthesis .
Drug Discovery
The unique structural features of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide position it as a promising lead compound for the development of new antibiotics.
- Mechanism of Action : The oxazolidinone moiety can interact with bacterial ribosomal RNA, leading to inhibition of protein translation. The chlorobenzoyl group enhances binding affinity through hydrophobic interactions .
Materials Science
Beyond its biological applications, this compound can be utilized in the synthesis of advanced materials.
- Polymer Development : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities such as antibacterial surfaces .
Chemical Reactions Analysis
Reactivity of the Oxazolidinone Ring
The 1,3-oxazolidin-2-one ring is a key reactive site due to its strained five-membered lactam structure. Reported reactions include:
Reactivity of the Ethanediamide Core
The ethanediamide (N,N'-disubstituted oxamide) group undergoes reactions typical of secondary amides:
Reactivity of Chlorophenyl Substituents
The 4-chlorobenzoyl and 2-chlorobenzyl groups participate in electrophilic and nucleophilic processes:
Cross-Coupling Reactions
The aromatic chlorides enable transition-metal-catalyzed couplings:
Stability Under Thermal and Oxidative Conditions
-
Thermal decomposition : Degradation above 200°C via cleavage of amide and oxazolidinone bonds .
-
Oxidation : Susceptibility of the oxazolidinone ring to peroxides, forming N-oxides or ring-opened products .
Key Synthetic Pathways (Summarized from US8058440B2 )
-
Oxazolidinone formation : Cyclization of β-amino alcohols with phosgene or carbonyldiimidazole.
-
Amide coupling : Use of EDCl/HOBt or DCC to link the oxazolidinone-methylamine to oxalic acid derivatives.
-
Chlorobenzoyl introduction : Friedel-Crafts acylation or direct coupling of 4-chlorobenzoic acid derivatives.
Comparison with Similar Compounds
Key Compounds for Comparison :
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide (): Core Structure: 1,3-oxazinan ring (6-membered) vs. 1,3-oxazolidin (5-membered) in the target compound. Substituents: 4-Fluorophenylsulfonyl and 2-methoxyphenylethyl vs. 4-chlorobenzoyl and 2-chlorobenzyl. Molecular Weight: 479.523 g/mol (higher due to sulfonyl and methoxy groups) vs. ~420–450 g/mol (estimated for the target compound).
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ():
- Core Structure : 1,3-oxazinan with a 4-chlorobenzenesulfonyl group.
- Substituents : 2-methylpropyl vs. 2-chlorobenzyl in the target compound.
- Molecular Weight : 417.91 g/mol, lighter than the fluorinated analog in .
- Lipophilicity : The 2-methylpropyl group may reduce polarity compared to aromatic chlorobenzyl, affecting membrane permeability .
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (): Core Structure: 1,3-oxazolidin (same as target compound) with 4-methoxybenzenesulfonyl. Substituents: Methoxy groups on both the sulfonyl benzene and the ethyl side chain.
Structural Insights :
- Ring Size : 1,3-oxazolidin (5-membered) rings, as in the target compound and , confer greater conformational rigidity than 1,3-oxazinan (6-membered) rings in and , which may enhance binding specificity .
- Substituent Effects : Chlorine atoms in the target compound enhance lipophilicity and metabolic stability compared to fluorine or methoxy groups in analogs .
Physicochemical and Crystallographic Properties
Data Table :
Crystallographic Behavior :
- Amide-containing analogs (e.g., ) form hydrogen-bonded dimers (R₂²(10) motifs), a feature likely shared by the target compound. Such interactions stabilize crystal lattices and may influence bioavailability .
- Chlorinated aromatic rings in the target compound could promote π-π stacking, enhancing crystalline packing compared to methoxy or fluorine-substituted derivatives .
Preparation Methods
Cyclization Conditions
Cyclization typically employs carbonyldiimidazole (CDI) or triphosgene in dichloromethane at 0–25°C. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming the oxazolidinone ring. Yields range from 70–85% after purification by silica gel chromatography.
Table 1: Oxazolidinone Cyclization Reagents and Yields
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triphosgene | DCM | 0–5 | 82 |
| CDI | THF | 25 | 78 |
| Phosgene gas | Toluene | -10 | 85 |
Introduction of the 4-Chlorobenzoyl Group
The 3-position of the oxazolidinone is acylated with 4-chlorobenzoyl chloride. This step requires careful base selection to avoid ring-opening side reactions.
Acylation Protocol
A mixture of the oxazolidinone (1 equiv), 4-chlorobenzoyl chloride (1.2 equiv), and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) is stirred at −10°C for 4 hours. Quenching with ice water followed by extraction with ethyl acetate yields the acylated product in 88–92% purity.
Key Considerations :
-
Lower temperatures (−10°C) minimize epimerization.
-
Bulkier bases (e.g., N-methylmorpholine) enhance regioselectivity over triethylamine.
Ethanediamide Coupling Strategy
The ethanediamide linker connects the oxazolidinone and 2-chlorobenzyl moieties. Two approaches dominate:
Stepwise Amide Formation
-
Oxalyl Chloride Activation : Oxalyl chloride (1.1 equiv) reacts with the oxazolidinone-derived amine in dichloromethane at 0°C to form the acid chloride intermediate.
-
Coupling with 2-Chlorobenzylamine : The acid chloride is treated with 2-chlorobenzylamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) in THF, yielding the ethanediamide in 75% yield.
One-Pot Condensation
Using a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu), both amines react sequentially with oxalic acid. This method achieves 68% yield but requires rigorous exclusion of moisture.
Table 2: Ethanediamide Coupling Efficiency
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Stepwise (acid chloride) | Oxalyl chloride, DIPEA | THF | 75 |
| One-Pot (DCC/HOSu) | DCC, HOSu | DMF | 68 |
Purification and Stabilization
Crude products are purified via acid-base extraction or crystallization. The patent highlights using hydrochloric acid to form stable salts of intermediates, improving isolation. For example, treating the oxazolidinone intermediate with HCl in 2-propanol yields a hydrochloride salt, which is filtered and washed with cold ether.
Analytical Characterization
Critical characterization data include:
-
¹H NMR : Diagnostic peaks for the oxazolidinone (δ 4.3–4.6 ppm, AB quartet) and ethanediamide (δ 8.1–8.3 ppm, broad singlet).
-
HPLC : Purity >98% achieved via reverse-phase C18 chromatography (acetonitrile/water gradient).
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling 4-chlorobenzoyl-oxazolidine derivatives with (2-chlorophenyl)methyl-ethanediamide intermediates. Key steps include:
- Condensation reactions : Use coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) for intermediates, followed by recrystallization for final product isolation .
- Purity validation : HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity and absence of byproducts .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for oxazolidine protons (δ 3.5–4.5 ppm), aromatic chlorophenyl groups (δ 7.2–7.8 ppm), and amide carbonyls (δ 165–170 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, ethanol/water mixtures may improve solubility of polar intermediates .
- Kinetic monitoring : Use in-situ techniques like IR spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb side products like HCl generated during amidation .
Q. What crystallographic strategies resolve anisotropic displacement anomalies in structural studies?
- Methodological Answer :
- Software tools : Refine X-ray diffraction data using SHELXL (for small-molecule resolution) and validate thermal ellipsoids with ORTEP-III .
- Twinning analysis : Use PLATON to detect twinning in crystals and apply HKLF5 refinement for overlapping reflections .
- Validation metrics : Cross-check R-factor convergence (<5%), ADPs, and Hirshfeld surfaces to ensure model accuracy .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodological Answer :
- Assay standardization : Validate purity via HPLC and ensure consistent cell-line passage numbers (e.g., ≤20 passages for in vitro assays) .
- Dose-response curves : Compare EC₅₀ values under identical conditions (e.g., serum-free media for receptor-binding studies) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and cross-reference with experimental IC₅₀ data .
Data Analysis & Troubleshooting
Q. How should researchers interpret discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to simulate NMR/IR spectra and identify deviations (e.g., solvent effects on chemical shifts) .
- Dynamic effects : Account for conformational flexibility (e.g., oxazolidine ring puckering) using variable-temperature NMR .
Q. What strategies improve reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate characterization : Isolate and fully characterize each intermediate (e.g., benzoyl-oxazolidine precursors) before proceeding .
- Batch consistency : Use automated reactors (e.g., flow chemistry systems) to control residence time and mixing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
